molecular formula C18H13NO5 B14920538 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B14920538
M. Wt: 323.3 g/mol
InChI Key: YALGZZHKCHBKPK-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both an indole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2-phenylethyl acetate with an indole derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is unique due to its combination of an indole and a phenyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

phenacyl 2-(2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C18H13NO5/c20-15(12-6-2-1-3-7-12)11-24-16(21)10-19-14-9-5-4-8-13(14)17(22)18(19)23/h1-9H,10-11H2

InChI Key

YALGZZHKCHBKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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